molecular formula C9H8O3 B2925241 4-Formyl-2-methylbenzoic acid CAS No. 503470-23-3

4-Formyl-2-methylbenzoic acid

Cat. No. B2925241
Key on ui cas rn: 503470-23-3
M. Wt: 164.16
InChI Key: OIWOOOJFKXTXKV-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

To 4-bromo-2-methyl benzoic acid (2.50 g, 11.6 mmol) suspended in anhydrous THF (90 ml) at −78° C. was added n-butyl lithium (9.8 ml, 2.5 M in hexane) and dimethylformamide (2.0 ml). The reaction was stirred at −78° C. for 1 h and then warmed to 25° C. and allowed to react for an additional hour. The reaction was quenched with 1 N aqueous hydrochloric acid and extracted with ethyl acetate. The organic layer was extracted with 1 N aqueous sodium hydroxide and the aqueous layer was separated and the pH adjusted with 1 N aqueous hydrochloric acid. The aqueous phase was extracted with ethyl acetate, then washed with brine, dried over sodium sulfate, filtered and concentrated. The resulting crude 4-formyl-2-methylbenzoic acid (900 mg, 47%) was obtained and was used without further purification. 1H NMR (400 MHz, CD3OD): 10.02-10.00 (s, 1H), 8.04-8.01 (d, 1H), 7.81-7.76 (m, 2H), 2.66-2.63 (s, 3H). MS (EI) for C9H8O3: 163 (M−).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH3:11])[CH:3]=1.C([Li])CCC.CN(C)[CH:19]=[O:20]>C1COCC1>[CH:19]([C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH3:11])[CH:3]=1)=[O:20]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)C
Step Two
Name
Quantity
9.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to 25° C.
CUSTOM
Type
CUSTOM
Details
to react for an additional hour
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 1 N aqueous hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with 1 N aqueous sodium hydroxide
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)C1=CC(=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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